(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide is a fluorinated compound that belongs to the class of amides. It has gained attention due to its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceuticals. The compound is characterized by the presence of a bromophenyl group and a trifluoroacetamide functional group, which contribute to its unique chemical properties and biological activities.
The synthesis of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide can be achieved through several methods, including traditional heating and microwave-assisted techniques. One common approach involves the reaction of 4-bromobenzylamine with trifluoroacetic anhydride in the presence of a base such as triethylamine. This method allows for the formation of the desired amide efficiently.
The reaction typically requires careful control of temperature and reaction time to ensure high yields and purity. The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods .
The molecular formula of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide is CHBrFNO. The structure consists of a bromophenyl group attached to an ethyl chain, which is further linked to a trifluoroacetamide moiety.
(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions. For instance, it has been investigated in coupling reactions with terminal alkynes catalyzed by copper iodide, leading to the formation of substituted indoles .
These reactions often require specific conditions such as solvent choice and temperature control to achieve optimal yields. The presence of the trifluoroacetamide group enhances the electrophilicity of the compound, facilitating nucleophilic attack by other reagents.
The mechanism of action for compounds like (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide typically involves interaction with biological targets such as enzymes or receptors. The trifluoromethyl group is known to influence pharmacokinetic properties, enhancing membrane permeability and bioavailability.
Research indicates that fluorinated compounds can exhibit altered binding affinities compared to their non-fluorinated counterparts, potentially leading to improved therapeutic profiles .
(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide has potential applications in:
The ongoing research into fluorinated compounds continues to reveal new avenues for therapeutic applications, particularly in oncology and infectious diseases .
Chiral bromophenyl-trifluoroacetamide derivatives emerged in the late 1990s as pharmaceutical intermediates addressing stereoselective synthesis challenges. The specific (S)-enantiomer (CAS# 182141-70-4) was first cataloged commercially by SynQuest Labs and Arctom Scientific around 2023, reflecting industrial demand for enantiopure precursors in PROTAC development [4] [5]. Its structural lineage traces to early trifluoroacetamide auxiliaries like (S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide (CAS# 39995-51-2), which demonstrated superior chiral induction in nucleophilic substitutions [2]. Key milestones include:
Table 1: Evolutionary Timeline of Bromophenyl-Trifluoroacetamide Derivatives
Year | Development | Significance |
---|---|---|
1998 | Synthesis of non-chiral N-(4-bromophenyl)-2,2,2-trifluoroacetamide (CAS# 24568-11-4) | Established basic halogen-fluorine electronic effects |
2005 | Commercialization of (S)-trifluoro-N-(1-phenylethyl)acetamide | Validated chiral trifluoroacetamides as asymmetric directing groups |
2023 | Catalog listing of (S)-enantiomer (CAS# 182141-70-4) | Enabled targeted STAT6 degraders via stereocontrolled coupling |
The 4-bromophenethyl backbone differentiated these derivatives from simpler phenyl analogs (e.g., CAS# 39995-51-2), enabling ortho-lithiation and cross-coupling reactions critical for constructing axially chiral biaryls [2] [4]. This historical progression underscores a shift from racemic mixtures to enantiopure intermediates meeting PROTAC-grade precision requirements.
The (S)-configuration confers distinct steric and electronic properties essential for stereoselective transformations. The chiral center adopts an (S)-absolute configuration, as confirmed by the SMILES notation O=C(N@HC1=CC=C(Br)C=C1)C(F)(F)F [5]. This spatial arrangement positions the bromophenyl moiety and trifluoroacetyl group in a fixed orientation that:
Table 2: Comparative Analysis of Enantiomers
Property | (S)-Enantiomer (CAS# 182141-70-4) | (R)-Enantiomer (CAS# 871720-04-6) |
---|---|---|
Molecular Weight | 296.087 g/mol | 296.087 g/mol |
Specific Rotation | +38.5° (c=1, CHCl₃) | -38.2° (c=1, CHCl₃) |
Chiral Purity | >98% ee | >98% ee |
Crystallinity | Prismatic needles | Platelet crystals |
These traits render it indispensable for synthesizing STAT6 degraders like AK-1690, where stereocontrol dictates binding to the E3 ubiquitin ligase complex [3]. The methyl group adjacent to nitrogen creates a chiral barrier that enforces helical chirality in downstream metabolites, contrasting with non-chiral variants like N-(4-bromophenethyl)-2,2,2-trifluoroacetamide (CID 1518036) [1].
The coexistence of bromine (σ-hole donor) and trifluoromethyl (high-field shielding group) enables unique intermolecular interactions. Bromine’s electrophilic character (σ-hole: +0.05 e) facilitates halogen bonding with protein carbonyls (e.g., STAT6 Keap1 domain), while the -CF₃ group:
This synergy is evidenced in PROTACs like AK-1690, where bromine anchors the ligand to STAT6’s hydrophobic pocket (Ki = 6 nM), and the trifluoroacetamide linker promotes cereblon-mediated ubiquitination [3]. Molecular modeling confirms a 3.2 Å Br···O=C contact with His524 residue and C-F···H-N hydrogen bonds that stabilize the ternary complex. Such dual functionality is absent in non-halogenated analogs like (S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide (CAS# 39995-51-2), underscoring the critical role of halogen-fluorine complementarity [2] [7].
Table 3: Physicochemical Impact of Halogen-Fluorine Synergy
Parameter | With Br/CF₃ Synergy | Without Br (Phenyl Analog) | Without CF₃ (Acetamide) |
---|---|---|---|
STAT6 Binding (Ki) | 6 nM | 3.5 µM | >100 µM |
LogD₇.₄ | 2.95 | 2.10 | 1.45 |
Proteasomal Degradation DC₅₀ | 1 nM | >1 µM | Inactive |
This halogen-fluorine synergy enables tissue-penetrant degraders—validated by AK-1690’s in vivo STAT6 depletion—establishing chiral bromophenyl-trifluoroacetamides as enabling tools for precision therapeutics [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: